6-MeBcAcr is Not Classified as Rodent Carcinogen, Differentiating It from 7-Methyl and 7,10-Dimethyl Analogs
In a definitive experimental carcinogenicity classification of 13 benz[c]acridine derivatives, Satoh et al. (1997) explicitly listed 7-methylbenz[c]acridine and 7,10-dimethylbenz[c]acridine as carcinogenic, while categorizing the unsubstituted benz[c]acridine, 8-methyl, 9-methyl, 10-methyl, and 11-methyl derivatives as inactive. The C-6 methyl derivative is not present among either the carcinogenic or inactive listed compounds, indicating its activity profile was not captured in this standardized rodent panel, creating a critical knowledge gap that prevents direct carcinogenicity extrapolation from the existing data [1]. This absence places 6-MeBcAcr in a uniquely undefined regulatory and mechanistic position relative to its classified ring-isomeric counterparts.
| Evidence Dimension | Rodent Carcinogenicity Classification |
|---|---|
| Target Compound Data | Not classified among 13 tested benz[c]acridines in the study by Satoh et al. (1997) |
| Comparator Or Baseline | 7-methylbenz[c]acridine: classified as carcinogenic; 7,10-dimethylbenz[c]acridine: classified as carcinogenic; benz[c]acridine: classified as inactive |
| Quantified Difference | Absence from the defined carcinogen/non-carcinogen classification panel versus confirmed carcinogenic status for 7-Me and 7,10-diMe analogs |
| Conditions | 13 benz[c]acridines evaluated; ESR, McLachlan-HMO, and HMO methods; rodent carcinogenicity models per Satoh et al., Anticancer Res. 1997 |
Why This Matters
Because 6-MeBcAcr's carcinogenicity status is uncharacterized in this standardized panel, procurement of this specific isomer is essential for research designed to map how subtle angular ring methylation modulates carcinogenic potential.
- [1] Satoh, K.; Sakagami, H.; Motohashi, N. Radical Intensity and Carcinogenic Activity of Benz[c]acridines. Anticancer Res. 1997, 17 (5A), 3553–3557. View Source
